molecular formula C16H12O3 B14165990 syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene CAS No. 83349-66-0

syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene

Cat. No.: B14165990
CAS No.: 83349-66-0
M. Wt: 252.26 g/mol
InChI Key: XFISQOLBVZLENT-SSHXOBKSSA-N
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Description

syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene is a complex organic compound characterized by its unique molecular structure. It contains multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .

Chemical Reactions Analysis

syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and the behavior of aromatic systems. In biology and medicine, it may be investigated for its potential biological activities and interactions with biomolecules. Industrial applications could include its use as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include the modulation of oxidative stress and the inhibition of specific enzymatic activities. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Compared to other similar compounds, syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include other epoxy and dihydroxy derivatives of polycyclic aromatic hydrocarbons. The presence of both hydroxyl and epoxy groups in this compound provides distinct chemical properties and reactivity .

Properties

CAS No.

83349-66-0

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(1R,3S)-2-oxapentacyclo[8.6.1.01,3.06,17.011,16]heptadeca-6,8,10(17),11,13,15-hexaene-4,5-diol

InChI

InChI=1S/C16H12O3/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(12(9)10)15(19-16)14(13)18/h1-7,13-15,17-18H/t13?,14?,15-,16+/m0/s1

InChI Key

XFISQOLBVZLENT-SSHXOBKSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C4[C@@]25[C@@H](O5)C(C(C4=CC=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C25C(O5)C(C(C4=CC=C3)O)O

Origin of Product

United States

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